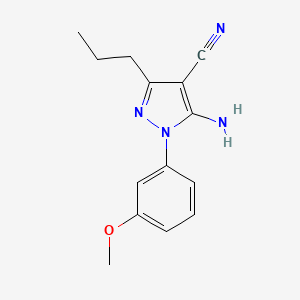![molecular formula C7H3BrINO B12873178 2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)
2-Bromo-6-iodobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of both bromine and iodine atoms attached to a benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzo[d]oxazole typically involves the bromination and iodination of benzo[d]oxazole derivatives. One common method includes the use of 2-aminophenol and aromatic aldehydes, followed by cyclization and halogenation reactions . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and iodine sources. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form complex biaryl and alkyne derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Various substituted benzoxazole derivatives.
Coupling Reactions: Biaryl and alkyne derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced benzoxazole compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and function . The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2-iodobenzo[d]oxazole
- 2-Bromo-4-iodobenzo[d]oxazole
- 2-Iodo-6-bromobenzo[d]oxazole
Comparison: 2-Bromo-6-iodobenzo[d]oxazole is unique due to the specific positioning of bromine and iodine atoms on the benzoxazole ring This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
Molekularformel |
C7H3BrINO |
|---|---|
Molekulargewicht |
323.91 g/mol |
IUPAC-Name |
2-bromo-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
InChI-Schlüssel |
LSEAHTOOZUZZKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)OC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



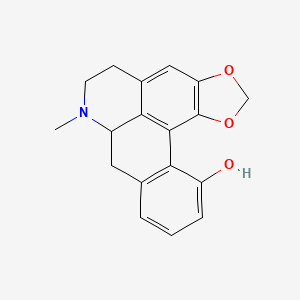



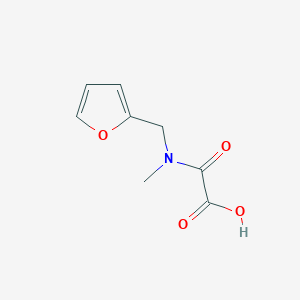
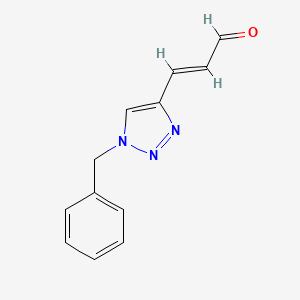
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
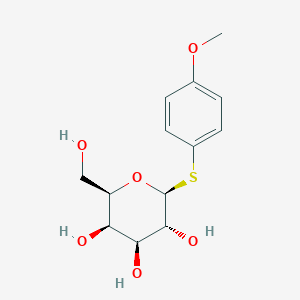
![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)

